molecular formula C8H18S2 B1594543 2,9-Dithiadecane CAS No. 56348-40-4

2,9-Dithiadecane

Cat. No.: B1594543
CAS No.: 56348-40-4
M. Wt: 178.4 g/mol
InChI Key: YRPUVJJVONDEFR-UHFFFAOYSA-N
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Description

2,9-Dithiadecane is a chemical compound with the molecular formula C8H18S2 and a molecular weight of 178.361 g/mol hexane, 1,6-bis(methylthio) . This compound is part of the dithioalkanes family, characterized by the presence of sulfur atoms in its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,9-Dithiadecane can be synthesized through various methods, including the reaction of hexane-1,6-diol with thionyl chloride to form the corresponding dichloride, followed by reduction with sodium sulfide . The reaction conditions typically involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with stringent control over reaction parameters to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 2,9-Dithiadecane undergoes various chemical reactions, including oxidation , reduction , and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

  • Substitution: Reagents like halogens (e.g., chlorine, bromine) are used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of sulfones or sulfoxides .

  • Reduction: Production of dithioalkanes with fewer sulfur atoms.

  • Substitution: Generation of halogenated derivatives .

Scientific Research Applications

2,9-Dithiadecane has various applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex sulfur-containing compounds.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic properties and potential use in drug development.

  • Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

2,9-Dithiadecane is compared with other similar compounds, such as 1,6-dithiacyclohexane and 1,8-dithiacyclooctane . These compounds share structural similarities but differ in the number and position of sulfur atoms, leading to variations in their chemical properties and reactivity.

Comparison with Similar Compounds

  • 1,6-Dithiacyclohexane

  • 1,8-Dithiacyclooctane

  • 1,4-Dithiacyclohexane

  • 1,3-Dithiacyclohexane

This comprehensive overview provides a detailed understanding of 2,9-Dithiadecane, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1,6-bis(methylsulfanyl)hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18S2/c1-9-7-5-3-4-6-8-10-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPUVJJVONDEFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCCCCSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022296
Record name 2,9-Dithiadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56348-40-4
Record name 1,6-Bis(methylthio)hexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56348-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,9-Dithiadecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056348404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexane,6-bis(methylthio)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163507
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,9-Dithiadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,9-DITHIADECANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0476IS34X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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